molecular formula C5H5ClN2O2S B6609865 2-chloromethanesulfonylpyrimidine CAS No. 2248508-89-4

2-chloromethanesulfonylpyrimidine

Cat. No.: B6609865
CAS No.: 2248508-89-4
M. Wt: 192.62 g/mol
InChI Key: NNFZBCSPDUSCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloromethanesulfonylpyrimidine (also known as 2-CMP) is a synthetic compound used in a wide range of scientific research applications. It is an organosulfur compound with a molecular formula of C4H7ClN2O2S. 2-CMP is a versatile compound that can be utilized in a variety of organic chemistry reactions, such as nucleophilic aromatic substitution and nucleophilic alkylation. It is also used in biochemical and physiological research applications, such as enzyme inhibition and signal transduction.

Scientific Research Applications

2-CMP is widely used in scientific research applications due to its versatility and wide range of applications. It is used in organic chemistry reactions, such as nucleophilic aromatic substitution and nucleophilic alkylation. In addition, it is used in biochemical and physiological research applications, such as enzyme inhibition and signal transduction. 2-CMP can also be used to study enzyme kinetics and the structure-activity relationships of drugs.

Mechanism of Action

2-CMP works by acting as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and therefore inhibiting the enzyme's activity. In addition, 2-CMP can also bind to receptors on the surface of cells, triggering a signal transduction pathway that results in a cellular response.
Biochemical and Physiological Effects
2-CMP has a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes, thereby affecting metabolic pathways. It can also bind to receptors on the surface of cells, triggering a signal transduction pathway that results in a cellular response. In addition, 2-CMP can affect the expression of genes, leading to changes in gene expression.

Advantages and Limitations for Lab Experiments

2-CMP has several advantages for lab experiments. It is a stable compound, making it ideal for long-term storage. It is also relatively inexpensive, making it a cost-effective option for research applications. In addition, 2-CMP is a versatile compound, making it suitable for a wide range of research applications. However, there are some limitations to using 2-CMP in lab experiments. It is a toxic compound, and therefore should be handled with caution. In addition, it can interact with other compounds, making it difficult to use in certain applications.

Future Directions

2-CMP has a wide range of potential applications in scientific research. It can be used to study enzyme kinetics and the structure-activity relationships of drugs. In addition, it can be used to investigate the effects of drugs on signal transduction pathways. Furthermore, 2-CMP can be used to study the effects of drugs on gene expression. Finally, 2-CMP can be used to investigate the effects of drugs on metabolic pathways.

Synthesis Methods

2-CMP can be synthesized via a two-step process. The first step involves the reaction of 2-chloroacetamide with sodium sulfite in the presence of sulfuric acid to form 2-chloromethanesulfonamide. The second step involves the reaction of 2-chloromethanesulfonamide with pyrimidine in the presence of potassium carbonate to form 2-chloromethanesulfonylpyrimidine.

Properties

IUPAC Name

2-(chloromethylsulfonyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-4-11(9,10)5-7-2-1-3-8-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFZBCSPDUSCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)S(=O)(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.